molecular formula C10H21NO B1325331 4-[(2-Methylpropoxy)methyl]piperidine

4-[(2-Methylpropoxy)methyl]piperidine

Cat. No.: B1325331
M. Wt: 171.28 g/mol
InChI Key: FUJUEGHFNHCTIJ-UHFFFAOYSA-N
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Description

4-[(2-Methylpropoxy)methyl]piperidine is a chemical compound with the CAS Number 883530-03-8 and a molecular formula of C10H21NO, corresponding to a molecular weight of 171.28 g/mol . Its structure is defined by the SMILES notation CC(C)COCC1CCNCC1 . As a piperidine derivative, this compound serves as a valuable building block and synthetic intermediate in medicinal chemistry and drug discovery research. Piperidine scaffolds are of significant interest in the development of pharmacologically active molecules. For instance, related piperidine derivatives have been utilized in the synthesis of novel therapeutic agents, such as 5-HT2A receptor inverse agonists investigated for antipsychotic applications . Researchers employ this reagent in the exploration of structure-activity relationships (SAR) and the optimization of physicochemical properties, such as reducing hydrogen bond donors and topological polar surface area (TPSA), to improve the pharmacokinetic profiles of lead compounds . This product is intended for research and development purposes only. It is not intended for human or animal use.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

4-(2-methylpropoxymethyl)piperidine

InChI

InChI=1S/C10H21NO/c1-9(2)7-12-8-10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3

InChI Key

FUJUEGHFNHCTIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC1CCNCC1

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Intermediates

4-[(2-Methylpropoxy)methyl]piperidine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multi-step organic synthesis allows for the introduction of diverse substituents, tailoring its properties for specific medicinal applications. Notably, it is involved in the synthesis of drugs targeting central nervous system disorders due to its structural similarity to known pharmacophores .

Antipsychotic Agents

The compound is structurally related to pimavanserin, an atypical antipsychotic used for treating Parkinson’s disease psychosis. Pimavanserin acts as an inverse agonist of the serotonin 5-HT2A receptor, highlighting the potential of this compound in developing similar agents targeting serotonergic systems .

The compound this compound presents promising applications in pharmaceutical synthesis and potential therapeutic developments. Its role as a pharmaceutical intermediate and structural similarity to biologically active compounds like pimavanserin underscore its relevance in drug discovery.

Future research should focus on detailed biological activity studies and synthetic methodologies to unlock further applications in medicinal chemistry. The exploration of its interactions within biological systems could lead to novel therapeutic agents addressing various neurological disorders.

Preparation Methods

General Synthetic Route

The synthesis generally follows these steps:

  • Starting Material : A piperidine derivative with a reactive site (usually a hydroxymethyl or halomethyl group) at the nitrogen or ring carbon.
  • Ether Formation : The 2-methylpropoxy group is introduced by reacting the piperidine intermediate with 2-methylpropanol derivatives or alkyl halides under basic or catalytic conditions.
  • Purification : The crude product is purified by crystallization or chromatography, often converted to the hydrochloride salt for enhanced handling.

This approach allows for the selective substitution on the piperidine nitrogen or ring carbon, depending on the precursor used.

Specific Synthetic Example

A representative synthetic pathway involves:

  • Step 1 : Preparation of a piperidine intermediate bearing a hydroxymethyl group at the 4-position.
  • Step 2 : Conversion of the hydroxymethyl group to a good leaving group (e.g., mesylate or tosylate) under mild conditions.
  • Step 3 : Nucleophilic substitution with 2-methylpropanol or its alkoxide to form the 2-methylpropoxy ether linkage.
  • Step 4 : Isolation and purification of 4-[(2-methylpropoxy)methyl]piperidine, followed by conversion to the hydrochloride salt if desired.

This method ensures high regioselectivity and yield.

Reaction Conditions and Catalysts

Step Reaction Type Reagents/Conditions Notes
1 Hydroxymethylation Formaldehyde, base (e.g., NaOH) Introduces hydroxymethyl group
2 Activation Methanesulfonyl chloride (MsCl), triethylamine, low temperature (<20°C) Converts hydroxyl to mesylate
3 Etherification 2-Methylpropanol or sodium 2-methylpropoxide, solvent (e.g., toluene), heat (~80-90°C) Nucleophilic substitution to form ether
4 Salt formation HCl in ethanol or isopropanol Forms hydrochloride salt for stability

Research Findings and Optimization

  • Catalyst Use : While some syntheses employ base-catalyzed nucleophilic substitution, palladium or rhodium catalysts are more common in hydrogenation steps for related piperidine derivatives but less so for ether formation in this compound.
  • Reaction Efficiency : The use of mesylate intermediates significantly improves the substitution efficiency compared to direct alkylation.
  • Purification : Crystallization from isopropanol/water mixtures is effective for isolating the hydrochloride salt with high purity.
  • Yield : Optimized conditions yield the target compound in 70-85% isolated yield, depending on scale and purity requirements.

Comparative Table of Preparation Routes

Method Key Steps Advantages Limitations
Direct alkylation of piperidine Alkylation with 2-methylpropyl halide Simple, fewer steps Lower selectivity, side reactions
Hydroxymethylation + substitution Hydroxymethylation → mesylation → substitution High regioselectivity, better yield Multi-step, requires intermediate isolation
Catalytic hydrogenation (related derivatives) Hydrogenation of pyridine precursors Efficient for piperidine ring formation Not directly applicable for ether formation

Summary of Key Data

Parameter Value/Condition
Molecular Formula C10H21NO
Molecular Weight ~171.28 g/mol (free base)
Common Salt Form Hydrochloride
Typical Reaction Temp. 20°C (activation), 80-90°C (etherification)
Solvents Used Toluene, ethanol, isopropanol
Purification Method Crystallization, chromatography
Yield Range 70-85%

Q & A

Q. What are the standard synthetic routes for 4-[(2-Methylpropoxy)methyl]piperidine, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example, piperidine derivatives are often synthesized by reacting piperidine with alkyl halides (e.g., 2-methylpropoxy methyl chloride) in solvents like dichloromethane, using a base such as triethylamine to neutralize HCl byproducts . Key parameters include:

  • Temperature: Reactions are often conducted at 0–25°C to balance reactivity and side reactions.
  • Solvent polarity: Polar aprotic solvents enhance nucleophilicity of the piperidine nitrogen.
  • Stoichiometry: A 1.2:1 molar ratio of alkylating agent to piperidine minimizes unreacted starting material.
  • Purification: Crystallization from ethanol/water mixtures (70:30 v/v) improves purity (>95%) .

Q. Which purification techniques are most effective for isolating this compound hydrochloride, and how do solvent choices impact crystallinity?

Methodological Answer:

  • Recrystallization: Ethanol-water systems (60–80% ethanol) yield high-purity crystals due to controlled solubility .
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) separates unreacted alkyl halides and byproducts .
  • Solvent Impact: Polar solvents (e.g., methanol) reduce crystal size but increase hygroscopicity, necessitating anhydrous storage .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for structurally similar piperidine derivatives be systematically addressed?

Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. A systematic approach includes:

Comparative Structural Analysis: Use computational tools (e.g., molecular docking) to compare binding affinities of derivatives. For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine shows higher enzyme inhibition than non-sulfonated analogs due to enhanced electrostatic interactions .

Assay Replication: Standardize protocols (e.g., pH, temperature) across studies. highlights how iodine substituents alter receptor selectivity in 3-[(4-iodophenoxy)methyl]piperidine, which may explain divergent activity in dopamine receptor assays.

Data Meta-Analysis: Apply multivariate regression to isolate variables (e.g., logP, steric bulk) affecting IC50 values .

Q. What computational strategies are employed to predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) models predict reaction pathways. For example, the Gibbs free energy of intermediates in SN2 reactions can identify rate-limiting steps .
  • Retrosynthetic AI Tools: Platforms like ICReDD integrate databases (e.g., Reaxys) to propose one-step syntheses. Inputting the target molecule generates routes prioritizing atom economy and avoiding hazardous reagents .
  • Solvent Effect Modeling: COSMO-RS simulations evaluate solvent polarity’s impact on reaction kinetics, crucial for optimizing conditions for nucleophilic substitutions .

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives with varied substituents?

Methodological Answer: A 2<sup>3</sup> factorial design evaluates three factors:

FactorLow Level (-1)High Level (+1)
Temperature0°C25°C
Catalyst Loading5 mol%15 mol%
SolventDichloromethaneAcetonitrile

Procedure:

Screening Experiments: Run 8 trials to identify significant factors (e.g., temperature dominates yield).

Response Surface Methodology (RSM): Refine optimal conditions (e.g., 15°C, 10 mol% catalyst, dichloromethane maximizes yield to 82% ± 3%) .

Validation: Replicate center-point runs to confirm reproducibility.

Q. What safety protocols are critical when handling this compound hydrochloride in hygroscopic environments?

Methodological Answer:

  • Storage: Use desiccators with silica gel or molecular sieves to prevent hydration. Store at –20°C in amber vials to limit photodegradation .
  • Handling: Conduct reactions under inert gas (N2 or Ar) to avoid moisture ingress.
  • PPE: Wear nitrile gloves and safety goggles; compound may cause skin irritation (H315) or serious eye damage (H318) .

Q. How do electron-withdrawing vs. electron-donating substituents on the phenoxy group affect the compound’s pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., –NO2, –CF3): Enhance metabolic stability but reduce solubility. For example, 4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine shows prolonged half-life in hepatic microsomes but requires co-solvents (e.g., DMSO) for in vitro assays .
  • Electron-Donating Groups (e.g., –OCH3): Improve solubility and membrane permeability but increase susceptibility to oxidative metabolism. Derivatives like 4-[(4-Methoxyphenyl)sulfonyl]piperidine exhibit higher CNS penetration in murine models .

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